2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
CAS No.: 1220018-71-2
Cat. No.: VC2686216
Molecular Formula: C12H24ClNO2
Molecular Weight: 249.78 g/mol
* For research use only. Not for human or veterinary use.
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride - 1220018-71-2](/images/structure/VC2686216.png)
Specification
CAS No. | 1220018-71-2 |
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Molecular Formula | C12H24ClNO2 |
Molecular Weight | 249.78 g/mol |
IUPAC Name | 2-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-6-12-5-3-4-7-13-12;/h2,12-13H,1,3-11H2;1H |
Standard InChI Key | QVHXOZKVHFSHII-UHFFFAOYSA-N |
SMILES | C=CCOCCOCCC1CCCCN1.Cl |
Canonical SMILES | C=CCOCCOCCC1CCCCN1.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification Parameters
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a piperidine derivative registered in chemical databases with distinctive identification parameters. This compound has been assigned PubChem CID 56830008 and possesses a molecular weight of 249.78 g/mol according to computations performed by PubChem 2.1 . The compound was first created in chemical databases on March 8, 2012, with the most recent modification to its entry occurring on April 5, 2025 .
Structural Characteristics
The molecular structure of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride consists of a piperidine ring with a substitution at the 2-position. This substitution comprises a chain of two ethoxy groups, terminated by an allyloxy functionality. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics. The parent compound is identified as 2-[2-(2-Prop-2-enoxyethoxy)ethyl]piperidine with PubChem CID 56830009 . Both 2D structural depictions and 3D conformational models are available for this compound, allowing researchers to visualize its spatial arrangement and potential interaction points.
Nomenclature Variants
The compound is known by several synonyms in chemical literature, reflecting different naming conventions and structural interpretations. These include:
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1220018-71-2 (CAS Registry Number)
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2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidinehydrochloride
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2-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride
Each of these names refers to the same chemical entity but emphasizes different aspects of its molecular structure or follows different chemical nomenclature conventions.
Comparative Analysis with Structural Analogs
Relationship to 2-[2-(Allyloxy)ethyl]piperidine hydrochloride
A structurally related compound, 2-[2-(Allyloxy)ethyl]piperidine hydrochloride (CAS: 1219949-06-0), shares significant structural similarities but differs in the length of the connecting chain between the piperidine ring and the allyloxy functionality. This analog has a molecular formula of C₁₀H₂₀ClNO and a molecular weight of 205.7249 g/mol . The structural difference results in distinct chemical properties and potentially different biochemical interactions for each compound.
Comparison with 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride
Another analog, 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride (CAS: 1220033-17-9), represents a positional isomer with the substituent attached at the 4-position of the piperidine ring rather than the 2-position. This compound has a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.73 g/mol . The difference in substitution position significantly alters the three-dimensional structure and potentially the reactivity profile of the molecule.
Structural Comparison with 3-Position Analog
The search results also reference 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, which represents another positional isomer of our target compound . This isomer features the substituent chain at the 3-position of the piperidine ring, creating a distinct spatial arrangement that may influence its chemical behavior and biological activity profile.
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Chemical Reactivity and Stability
Structural Reactivity
The chemical structure of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride suggests several potential reactive sites. The allyl group contains a carbon-carbon double bond that can participate in addition reactions. The ether linkages (ethoxy groups) may be susceptible to cleavage under acidic conditions. The piperidine nitrogen, although protonated in the hydrochloride salt form, represents a basic center that can participate in acid-base reactions when deprotonated.
Stability Considerations
Research Applications and Significance
Synthetic Organic Chemistry
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride may serve as a valuable building block in organic synthesis. The presence of both a piperidine ring and an allyl group provides multiple handles for further functionalization. The compound could be utilized in the construction of more complex molecular architectures through selective reactions at either the allyl group or the piperidine nitrogen.
Materials Science Applications
The functionality present in 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, particularly the reactive allyl group, may make it useful in materials science applications. The compound could potentially serve as a monomer or modifier in polymerization reactions, contributing unique properties to resulting materials.
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